Lenaldekar

Description

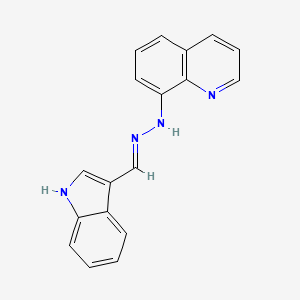

The exact mass of the compound 1H-indole-3-carbaldehyde 8-quinolinylhydrazone is 286.121846464 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]quinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFOQYHZJSYJF-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lenalidomide

Disclaimer: Initial searches for "Lenaldekar" did not yield any results for an approved drug or clinical compound. This document presumes the intended topic is Lenalidomide (B1683929) , a structurally related and widely studied immunomodulatory agent. The following in-depth guide details the mechanism of action of Lenalidomide.

Executive Summary

Lenalidomide is an immunomodulatory drug (IMiD) with potent antineoplastic, anti-angiogenic, and immunomodulatory activities.[1][2][3] Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][4][5] This binding event does not inhibit the ligase but rather modulates its substrate specificity. Lenalidomide acts as a "molecular glue," inducing proximity between CRBN and specific "neosubstrates" that are not normally targeted by this complex.[4][6] The primary neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9][10] The subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3 are central to the drug's therapeutic effects.[4][5][8] This degradation leads to the downregulation of key survival factors for myeloma cells, such as Interferon Regulatory Factor 4 (IRF4) and c-Myc, and exerts a co-stimulatory effect on T cells.[2][5][7][8]

Core Mechanism: Molecular Glue-Induced Protein Degradation

Lenalidomide's action is a prime example of targeted protein degradation. It repurposes the cell's own protein disposal machinery to eliminate pathogenic proteins.

-

Binding to Cereblon (CRBN): Lenalidomide's glutarimide (B196013) moiety fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN.[11] This interaction creates a novel composite surface on the CRBN protein.[4]

-

Neosubstrate Recruitment: This new drug-CRBN interface has a high affinity for specific proteins, primarily the transcription factors IKZF1 and IKZF3.[5][7][8] Lenalidomide effectively "glues" these proteins to the E3 ligase complex.[6]

-

Ubiquitination: Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4^CRBN^ complex. This process involves the concerted action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[4][12]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged IKZF1 and IKZF3 proteins.[4][5]

Signaling Pathway Diagram

References

- 1. ascopubs.org [ascopubs.org]

- 2. Lenalidomide - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

Lenalidomide: A Technical Overview of its Discovery, Mechanism of Action, and Therapeutic Applications

A Note on Nomenclature: Initial searches for "Lenaldekar" did not yield information on a recognized therapeutic agent. The data presented herein pertains to Lenalidomide (B1683929), a structurally and functionally related immunomodulatory drug, which is believed to be the intended subject of the query.

Abstract

Lenalidomide (Revlimid®) is a synthetic analog of thalidomide (B1683933) with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted mechanism of action of lenalidomide. It is intended for researchers, scientists, and drug development professionals, with a focus on the molecular pathways and experimental evidence that underpin its clinical efficacy in various hematological malignancies.

Discovery and Origin

Lenalidomide was developed as a derivative of thalidomide with the goal of enhancing its therapeutic properties while mitigating its notorious side effects, such as teratogenicity and neurotoxicity.[1] Thalidomide itself has a complex history, having been initially used as a sedative and antiemetic before its devastating teratogenic effects were discovered. Later, its anti-inflammatory and immunomodulatory effects led to its repurposing for treating conditions like erythema nodosum leprosum and multiple myeloma.

The development of lenalidomide and other thalidomide analogs, collectively known as immunomodulatory drugs (IMiDs), was driven by the need for compounds with a better safety profile and enhanced efficacy.[1] Lenalidomide, a 4-amino-glutamyl analogue of thalidomide, emerged from these efforts, demonstrating greater potency and a different spectrum of side effects compared to its parent compound.[2] While it still carries a risk of teratogenicity, it has shown reduced neurotoxic effects.[1]

Mechanism of Action

Lenalidomide exerts its therapeutic effects through a novel mechanism of action: the modulation of the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex.[3] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, which in turn results in the diverse biological activities of the drug.

2.1. Direct Anti-Tumor Effects

In multiple myeloma, lenalidomide binds to cereblon (CRBN), the substrate receptor of the CRL4^CRBN E3 ligase.[3] This binding event alters the substrate specificity of the complex, leading to the recruitment and degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of IKZF1 and IKZF3 is a critical event that leads to the death of multiple myeloma cells.[3]

Furthermore, the degradation of these transcription factors can lead to a downstream reduction in interferon regulatory factor 4 (IRF4), another important factor for myeloma cell survival.[1] However, some cancer cells can be sensitive to lenalidomide even without a significant decrease in IRF4 levels, suggesting the involvement of other molecular targets.[1]

In del(5q) myelodysplastic syndrome (MDS), lenalidomide induces the degradation of casein kinase 1α (CK1α).[3] Cells in del(5q) MDS are haploinsufficient for the gene encoding CK1α, making them particularly vulnerable to its further reduction by lenalidomide.[3]

2.2. Immunomodulatory Effects

Lenalidomide exhibits pleiotropic effects on the immune system, contributing significantly to its anti-cancer activity.[1][4] By promoting the degradation of IKZF3 in T cells, lenalidomide leads to increased production of interleukin-2 (B1167480) (IL-2).[1][3] IL-2 is a potent cytokine that stimulates the proliferation and activation of various immune cells, including T cells and natural killer (NK) cells.[1][3][4] This enhanced immune response can contribute to the elimination of tumor cells.[3][4]

2.3. Anti-Angiogenic Properties

Lenalidomide has also been shown to possess anti-angiogenic properties, which can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[2]

Signaling Pathways

The core mechanism of lenalidomide action revolves around the CRL4^CRBN E3 ubiquitin ligase pathway. The following diagram illustrates this central signaling cascade.

Caption: Lenalidomide binds to CRBN, altering the CRL4 E3 ligase to ubiquitinate and degrade IKZF1/3, leading to apoptosis.

Experimental Protocols

The elucidation of lenalidomide's mechanism of action has been dependent on a variety of experimental techniques. Below are generalized protocols for key assays.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of lenalidomide on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., multiple myeloma cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of lenalidomide for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

4.2. Immunoblotting for Protein Degradation

-

Objective: To detect the degradation of target proteins (e.g., IKZF1, IKZF3, CK1α) in response to lenalidomide treatment.

-

Methodology:

-

Treat cells with lenalidomide for various time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (IKZF1, IKZF3, etc.) and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

4.3. T-Cell Proliferation and Cytokine Production Assay

-

Objective: To assess the immunomodulatory effects of lenalidomide on T-cell function.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Stimulate the T cells within the PBMC population with a mitogen (e.g., phytohemagglutinin) or specific antigens in the presence or absence of lenalidomide.

-

For proliferation, add a labeled nucleotide (e.g., ³H-thymidine or BrdU) and measure its incorporation into the DNA of proliferating cells.

-

For cytokine production, collect the cell culture supernatant after a defined incubation period and measure the concentration of cytokines (e.g., IL-2) using an ELISA or a multiplex cytokine assay.

-

Quantitative Data Summary

| Parameter | Multiple Myeloma | del(5q) MDS | Reference |

| Primary Molecular Target | IKZF1 and IKZF3 | CK1α | [3] |

| Downstream Effect | Decreased IRF4, Apoptosis | Cell Death | [1][3] |

| Key Immunomodulatory Effect | Increased IL-2 production by T cells | - | [1][3] |

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating a compound like lenalidomide.

Caption: A simplified preclinical to clinical workflow for drug development, starting with in vitro and in vivo studies.

Conclusion

Lenalidomide represents a landmark in targeted cancer therapy, not for its direct inhibition of an enzyme, but for its novel mechanism of co-opting the cell's own protein degradation machinery to eliminate key survival factors in cancer cells. Its discovery and development have not only provided a vital therapeutic option for patients with multiple myeloma and other hematological malignancies but have also opened up a new field of drug discovery centered on the targeted degradation of previously "undruggable" proteins.[3] Ongoing research continues to explore the full therapeutic potential of lenalidomide and next-generation IMiDs, with the aim of further improving efficacy and expanding their clinical applications.

References

- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of Lenaldekar (LDK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenaldekar (LDK) is a quinolinyl hydrazone-derived compound that has demonstrated potent and selective inhibitory effects on T-cell proliferation and viability. Its mechanism of action, centered on the modulation of the PI3K/Akt signaling pathway, has positioned it as a compound of interest for research in immunology and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name (E)-2-((2-(quinolin-2-yl)hydrazono)methyl)phenol. Its core structure consists of a quinoline (B57606) ring linked through a hydrazone bridge to a phenolic moiety.

Chemical Structure:

Physicochemical and Pharmacokinetic Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄N₄ | [1] |

| Molecular Weight | 286.33 g/mol | [1] |

| CAS Number | 418800-15-4 | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | DMSO: 100 mg/mL | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Plasma Half-life (t₁/₂) | 2 hours | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=CC=CC=C3 | [1] |

| InChI | InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12+ | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth.[1] Experimental evidence indicates that this compound diminishes the phosphorylation of Akt at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its inactivation.[1] The action of this compound is believed to be upstream of PI3K/Akt, with potential interactions with the insulin-like growth factor-1 receptor (IGF-1R).[1]

The proposed signaling pathway for this compound's mechanism of action is depicted below:

Biological Activity

This compound exhibits potent cytostatic and cytotoxic activities against various cell types, particularly T-lymphocytes and cancer cell lines.

Quantitative Bioactivity Data for this compound:

| Assay | Cell Line/Target | IC₅₀ | In Vivo Efficacy | Reference |

| T-Cell Proliferation | CD3+, CD4+, and CD8+ T-cells | 3 µM | - | [1] |

| Cytotoxicity | Acute Lymphoblastic Leukemia (ALL) cell lines | 1-2 µM | Reduces tumor growth in a murine xenograft model (16 mg/kg, i.p., b.i.d) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to measure the inhibition of T-cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Wash the cells three times with complete RPMI medium.

-

Cell Culture and Treatment: Plate CFSE-labeled PBMCs at 2 x 10⁵ cells/well in a 96-well plate. Add various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO). Stimulate T-cell proliferation by adding anti-CD3/CD28 antibodies (1 µg/mL each).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in the daughter cell populations.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in Jurkat cells (an acute T-cell leukemia line) treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS. Seed the cells at 5 x 10⁵ cells/mL in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control (DMSO) for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells on a flow cytometer within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the procedure to analyze the phosphorylation status of Akt in cells treated with this compound by Western blotting.

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., Jurkat) at a density that will reach 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

Below are diagrams illustrating the workflows for the described experimental protocols.

References

Lenaldekar: A Novel Dual-Pathway Inhibitor with Therapeutic Potential in Oncology and Autoimmunity

An In-depth Technical Guide on the Biological Function and Pathways of Lenaldekar

Abstract

This compound (LDK) is a novel small molecule, 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, identified through a high-content in vivo screen in zebrafish.[1][2] It has demonstrated significant therapeutic potential by exhibiting selective toxicity against leukemia cells and suppressing autoimmune responses.[1][3] In hematological malignancies, this compound functions through a dual mechanism, inducing a late mitotic delay and inhibiting the PI3K/AKT/mTOR signaling pathway.[1][4] In the context of autoimmune disease models, it has been shown to inhibit T-cell proliferation by targeting the Insulin-Like Growth Factor 1 Receptor (IGF-1R) pathway.[3][5] This document provides a comprehensive overview of the biological functions, signaling pathways, and experimental methodologies associated with this compound, intended for researchers, scientists, and drug development professionals.

Introduction

The discovery of this compound originated from a large-scale chemical screen of 26,400 molecules in a zebrafish model engineered to report on T-cell development.[1][6] This innovative approach aimed to identify compounds that could selectively eliminate immature T-cells, a characteristic shared by certain leukemias.[7][8] this compound emerged as a lead compound due to its potent and selective activity against both zebrafish and human T-cell acute lymphoblastic leukemia (T-ALL) cells, with minimal toxicity to other cell types.[1][6] Subsequent research has elucidated its multifaceted mechanism of action, revealing its potential in both oncology and autoimmune disorders.[3][9]

Biological Function and Mechanism of Action

This compound exhibits distinct but potentially interconnected mechanisms of action in different pathological contexts.

Anti-Leukemic Activity

In leukemia, this compound's efficacy is attributed to two independent cellular effects:

-

Inhibition of the PI3K/AKT/mTOR Pathway: this compound causes the dephosphorylation of key components of the PI3K/AKT/mTOR signaling cascade, a pathway crucial for the survival and proliferation of leukemia cells.[1][4] This inhibition appears to be indirect, as in vitro kinase assays with 33 different enzymes, including members of this pathway, did not show direct modulation by this compound.[1] The compound leads to reduced phosphorylation of AKT at Thr308 and Ser473, mTOR, and the downstream target p70S6 kinase.[1][4]

-

Induction of Late Mitotic Delay: this compound induces a cell cycle arrest in late mitosis.[1][4] This is distinct from the effects of other mitotic inhibitors like nocodazole, as it does not lead to the accumulation of cyclin A, cyclin B1, or phospho-histone H3.[1] This suggests a unique mechanism of disrupting the final stages of cell division.

These dual actions contribute to the selective apoptosis observed in a wide range of hematopoietic malignancy cell lines and primary patient samples, including therapy-refractory B-ALL and chronic myelogenous leukemia (CML).[1][4]

Immunomodulatory Activity

In models of autoimmune disease, specifically experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound has been shown to suppress T-cell mediated pathology.[3] The primary mechanism in this context is the inhibition of the Insulin-Like Growth Factor 1 Receptor (IGF-1R) pathway .[3][5]

-

IGF-1R Pathway Inhibition: this compound has been found to bind to IGF-1R.[3] By doing so, it inhibits the proliferation of myelin-specific T-cells, which are key drivers of the autoimmune response in MS.[3] This inhibition of T-cell expansion is dose-dependent and correlates with the activation state of the T-cells.[3] The downstream effects include a marked reduction in T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell expansion.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's indirect inhibition of the PI3K/AKT/mTOR pathway in leukemia.

Caption: this compound inhibits T-cell proliferation via the IGF-1R pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| Jurkat | T-Cell Acute Lymphoblastic Leukemia | 0.8 - 1.3 | MTT, Trypan Blue | [1][2] |

| CCRF-CEM | T-Cell Acute Lymphoblastic Leukemia | Similar to Jurkat | MTT | [4] |

| Other T-ALL lines | T-Cell Acute Lymphoblastic Leukemia | Low micromolar | MTT | [1] |

| Glioblastoma (U138) | Glioblastoma | >10-fold higher than hematologic lines | MTT | [10] |

| Melanoma (Lox) | Melanoma | >10-fold higher than hematologic lines | MTT | [10] |

| Colon Cancer (SW480) | Colon Cancer | >10-fold higher than hematologic lines | MTT | [10] |

Table 2: In Vitro Immunomodulatory Activity of this compound

| Assay | Effect | IC50 (µM) | Cell Type | Reference |

| T-cell Proliferation (mitogen-driven) | Inhibition of CD3+ T-cell proliferation | 3 | Human & Murine T-cells | [6] |

| Memory T-cell Response (influenza antigen) | Reduction of memory T-cell response | 3 | Human T-cells | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Zebrafish Larvae Drug Screen

-

Zebrafish Line: Transgenic p56lck:EGFP zebrafish, where T-cells are fluorescently labeled.[1]

-

Procedure:

-

5 days post-fertilization (dpf) larvae were placed in 96-well plates (3 larvae per well).[1]

-

Compounds from a small molecule library were added to the wells. DMSO was used as a vehicle control and dexamethasone (B1670325) as a positive control.[1]

-

Larvae were incubated with the compounds.

-

The EGFP signal in the thymus of the larvae was visually assessed to identify compounds that reduced the fluorescent T-cell population.[1]

-

-

Secondary Screen (Cell Cycle Analysis):

-

4 hours post-fertilization (hpf) zebrafish embryos were incubated with hit compounds for 20 hours.[1]

-

Embryos were dissociated into single-cell suspensions.

-

Cells were stained with propidium (B1200493) iodide (PI).

-

Flow cytometry was used to analyze the cell cycle profile and exclude compounds with general cytotoxic effects.[1]

-

Caption: Workflow for the in vivo zebrafish screen that identified this compound.

Cell Viability Assays (MTT and Trypan Blue Exclusion)

-

MTT Assay:

-

Human leukemia cell lines (e.g., Jurkat) were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound for 48 hours.[1]

-

Thiazolyl blue tetrazolium bromide (MTT) was added to each well and incubated.

-

The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.[1]

-

-

Trypan Blue Exclusion Assay:

-

Jurkat cells were treated with this compound.

-

At specified time points, cells were collected and stained with trypan blue.

-

The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine the percentage of viable cells.[1]

-

Western Blot Analysis

-

Sample Preparation:

-

Procedure:

-

Protein samples were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, mTOR, and p70S6K.[1][4]

-

After washing, the membrane was incubated with a secondary antibody.

-

The protein bands were visualized, and densitometry was used to quantify the ratio of phosphorylated to total protein.[1][4]

-

Mouse Xenograft Model of T-ALL

-

Animal Model: Male NOD-SCID mice.[4]

-

Procedure:

-

5 x 10^5 luciferase-transduced CCRF-CEM T-ALL cells were injected into each flank of the mice.[4][11]

-

After 3 days to allow for engraftment, mice were divided into treatment and vehicle control groups.[4][11]

-

The treatment group received intraperitoneal injections of this compound (16 mg/kg) twice daily.[4][6][11]

-

Tumor growth was monitored weekly by measuring bioluminescence with a CCD camera.[4][11]

-

T-Cell Proliferation Assay

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors or splenocytes from mice.

-

Procedure:

-

Cells were stimulated with mitogens (e.g., phytohemagglutinin) or specific antigens (e.g., influenza antigen H3) in the presence of varying concentrations of this compound.[6]

-

After a 4-day incubation, tritiated thymidine (B127349) ([³H]-TdR) was added to the cultures for the final 18 hours.

-

The incorporation of [³H]-TdR, which is proportional to DNA synthesis and cell proliferation, was measured using a scintillation counter.

-

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a novel dual mechanism of action against leukemia and a distinct immunomodulatory function in autoimmune disease models. Its ability to indirectly target the PI3K/AKT/mTOR pathway and induce late mitotic arrest in cancer cells, while separately inhibiting T-cell proliferation via the IGF-1R pathway, highlights its potential for diverse clinical applications. The selective toxicity of this compound for hematopoietic malignancies over other cancer types and normal cells is a particularly encouraging characteristic.[10]

Future research should focus on the precise molecular target(s) of this compound to fully elucidate its indirect effects on the PI3K/AKT/mTOR pathway. Further preclinical studies are warranted to evaluate its efficacy and safety in a broader range of leukemia subtypes and autoimmune diseases. The development of more soluble and bioavailable derivatives of this compound could also enhance its therapeutic potential. Ultimately, the progression of this compound into clinical trials will be a critical step in determining its utility as a novel therapy for patients with leukemia and autoimmune disorders.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Zebrafish screen identifies novel compound with selective toxicity against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human T cell expansion and experimental autoimmune encephalomyelitis inhibited by this compound, a small molecule discovered in a zebrafish screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zebrafish screen identifies novel compound with selective toxicity against leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Insulin-Like Growth Factor 1 Leads to Amelioration of Inflammatory Demyelinating Disease | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Genetic Models of Leukemia in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Zebrafish screen identifies novel compound with selective toxicity against leukemia. – CIRM [cirm.ca.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Lenaldekar (Lenalidomide): A Comprehensive Technical Guide to its Protein Binding Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. Its therapeutic efficacy, particularly in multiple myeloma and myelodysplastic syndromes, is rooted in its unique mechanism of action which involves the targeted modulation of the Cullin-RING E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of the primary protein binding target of lenalidomide, Cereblon (CRBN), and the subsequent downstream neosubstrates targeted for ubiquitination and degradation. Detailed experimental protocols for key assays and quantitative binding data are presented, alongside visualizations of the core signaling pathways and experimental workflows.

Primary Protein Binding Target: Cereblon (CRBN)

The cornerstone of lenalidomide's mechanism of action is its direct binding to the protein Cereblon (CRBN).[1][2] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] Lenalidomide, along with other immunomodulatory drugs (IMiDs), binds to a specific pocket in the C-terminal region of CRBN. This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, effectively hijacking the cellular ubiquitin-proteasome system.[1]

Quantitative Binding Data

The binding affinity of lenalidomide to CRBN is a critical determinant of its pharmacological activity. Various biophysical and biochemical assays have been employed to quantify this interaction.

| Compound | Target | Assay Type | Kd (μM) | Reference |

| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 1.0 ± 0.1 | (Fischer et al., 2014) |

| Lenalidomide | Recombinant human CRBN | Surface Plasmon Resonance (SPR) | 0.25 ± 0.05 | (Ito et al., 2010) |

Note: The specific Kd values can vary depending on the experimental conditions and the specific constructs of the CRBN protein used.

Neosubstrate Targeting and Degradation

Upon binding to CRBN, lenalidomide induces a conformational change in the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination of specific proteins that are not the natural substrates of the CRL4^CRBN complex. These are referred to as "neosubstrates."

Key Neosubstrates in Hematological Malignancies

In the context of multiple myeloma and other B-cell malignancies, the primary neosubstrates of the lenalidomide-CRBN complex are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos) .[1][3]

-

IKZF1 and IKZF3 Degradation: Lenalidomide promotes the binding of IKZF1 and IKZF3 to the CRL4^CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][3] This degradation is a key event in the direct anti-proliferative and apoptotic effects of lenalidomide on multiple myeloma cells.[3]

In del(5q) myelodysplastic syndrome (MDS), another key neosubstrate has been identified:

-

Casein Kinase 1 Alpha (CK1α): In patients with del(5q) MDS, who are haploinsufficient for the gene encoding CK1α, lenalidomide induces the degradation of the remaining CK1α protein.[1] This selective targeting of CK1α in del(5q) cells contributes to the therapeutic efficacy of lenalidomide in this specific patient population.[1]

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects:

-

IRF4 Downregulation: The degradation of these transcription factors often results in a decrease in the levels of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[3]

-

Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), a potent immunostimulatory cytokine.[1][3] This contributes to the enhanced activity of T cells and Natural Killer (NK) cells, a hallmark of the immunomodulatory action of lenalidomide.[2][3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of lenalidomide binding to CRBN.

Materials:

-

Purified recombinant CRBN-DDB1 protein complex

-

Lenalidomide solution of known concentration

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Thoroughly dialyze the CRBN-DDB1 protein against the ITC buffer to ensure buffer matching.

-

Prepare a solution of lenalidomide in the final dialysis buffer.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the lenalidomide solution into the injection syringe.

-

Set up the experiment with an initial delay, followed by a series of injections of the lenalidomide solution into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat changes associated with each injection.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

Objective: To demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates (e.g., IKZF1).

Materials:

-

Cell line expressing tagged CRBN (e.g., FLAG-CRBN) and the neosubstrate.

-

Lenalidomide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 magnetic beads)

-

Antibodies for Western blotting (anti-CRBN, anti-IKZF1)

Procedure:

-

Culture the cells and treat with either DMSO (vehicle control) or lenalidomide for a specified time.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Incubate the cleared lysate with anti-FLAG beads to immunoprecipitate FLAG-CRBN and its interacting partners.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads using a suitable elution buffer (e.g., 3xFLAG peptide or glycine-HCl).

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CRBN and IKZF1. An increased amount of IKZF1 in the lenalidomide-treated sample compared to the control indicates a drug-dependent interaction.

Visualizations

Lenalidomide's Core Signaling Pathway

Caption: Lenalidomide-induced degradation pathway.

Experimental Workflow for Target Identification

Caption: Workflow for lenalidomide target identification.

Conclusion

The identification of Cereblon as the primary binding target of lenalidomide has revolutionized our understanding of its mechanism of action. By coopting the CRL4^CRBN E3 ubiquitin ligase complex, lenalidomide induces the degradation of specific neosubstrates, leading to both direct anti-tumor effects and a potent immunomodulatory response. This detailed understanding of lenalidomide's protein binding targets provides a robust framework for the development of next-generation immunomodulatory agents with improved efficacy and specificity. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers in the field of drug development and cancer biology.

References

The Synthesis and Manufacturing of Lenalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929) is a crucial immunomodulatory drug with significant therapeutic impact in the treatment of multiple myeloma and other hematological malignancies.[1][2] This technical guide provides an in-depth overview of the core synthesis and manufacturing processes of Lenalidomide, alongside a detailed exploration of its mechanism of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to support further research and process optimization.

Chemical Synthesis of Lenalidomide

The chemical synthesis of Lenalidomide is a multi-step process that has been refined to improve yield, purity, and environmental sustainability.[3][4] The most common synthetic routes involve the formation of the isoindolinone ring system followed by the introduction of the chiral glutarimide (B196013) moiety. A key step in many syntheses is the reduction of a nitro group to an amino group to yield the final active pharmaceutical ingredient (API).[4][5][6]

Common Synthetic Pathway

A prevalent synthetic strategy for Lenalidomide starts from 2-methyl-3-nitrobenzoic acid methyl ester.[6] The general sequence of reactions is outlined below:

-

Bromination: The synthesis typically begins with the bromination of the methyl group of 2-methyl-3-nitrobenzoic acid methyl ester to yield 2-(bromomethyl)-3-nitrobenzoic acid methyl ester. This reaction is often carried out using a radical initiator.[6]

-

Coupling with 3-aminopiperidine-2,6-dione (B110489): The resulting brominated compound is then coupled with 3-aminopiperidine-2,6-dione hydrochloride. This step forms the crucial C-N bond, linking the isoindolinone precursor to the glutarimide ring, resulting in the formation of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[4][7]

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This is a critical transformation that yields Lenalidomide. Various reducing agents and catalysts have been employed for this step, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of iron powder in the presence of an acid.[4][5][6]

Manufacturing Process Workflow

The following diagram illustrates a typical manufacturing workflow for Lenalidomide, from starting materials to the final API.

Quantitative Data on Synthesis

The following table summarizes key quantitative data from various published synthetic methods for Lenalidomide.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| Nitro Intermediate Synthesis | 2-bromomethyl-3-nitrobenzoic acid methyl ester, 3-amino-2,6-piperidinedione hydrochloride | Sodium carbonate, Tetrahydrofuran, Reflux | 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 92.0 | - | [7] |

| Reduction | 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione | 10% Pd/C, H₂, 1,4-dioxane, 50 psi | Lenalidomide | ~36 | - | [5] |

| Reduction | 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione | 10% Pd/C, H₂, Methanol, 50 psi | Lenalidomide | 51 | - | [5] |

| Reduction | 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | 5% Pd/C, H₂, Ethanol, 0.4 MPa, 40°C | Lenalidomide | 98.2 | 99.20 (HPLC) | [8] |

| Reduction | 3-(4-nitro-l-oxo-l,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | Iron powder, Ammonium chloride, Ethanol/Water, 80°C | Lenalidomide | - | - | [6] |

| Reduction & Recrystallization | Lenalidomide Intermediate II | Palladium catalyst, Isopropanol/Water | Lenalidomide | 83.7 | 99.95 (HPLC) | [9] |

Mechanism of Action

Lenalidomide exerts its therapeutic effects through a novel mechanism of action that involves the modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex.[4][10] This ultimately leads to the targeted degradation of specific proteins within cancer cells, resulting in anti-proliferative and immunomodulatory effects.[3][11]

Signaling Pathway

The core mechanism of Lenalidomide involves its binding to the Cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][12] The degradation of these transcription factors is a key event that triggers the downstream anti-myeloma and immunomodulatory effects of Lenalidomide.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate and validate the mechanism of action of Lenalidomide.

This protocol describes a method to assess the binding of Lenalidomide to its target protein, CRBN, using thalidomide (B1683933) analog-coupled affinity beads.[15]

Materials:

-

Thalidomide analog-coupled magnetic beads

-

Myeloma cell line (e.g., U266) cell extracts

-

Lysis buffer (e.g., NP-40 lysis buffer)

-

Lenalidomide solution (e.g., 100 µM in DMSO)

-

DMSO (vehicle control)

-

Wash buffer

-

SDS-PAGE loading buffer

-

Anti-CRBN antibody

-

Anti-DDB1 antibody

-

Secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Prepare cell extracts from the chosen myeloma cell line using the lysis buffer.

-

Pre-incubate the cell extracts with either Lenalidomide solution or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 4°C.

-

Add the thalidomide analog-coupled magnetic beads to the pre-incubated cell extracts.

-

Incubate the mixture with gentle rotation for a specified time (e.g., 2 hours) at 4°C to allow for protein binding.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

Probe the membrane with primary antibodies against CRBN and DDB1.

-

Incubate with appropriate secondary antibodies and detect the protein bands using a chemiluminescence imaging system.

Expected Outcome: In the DMSO-treated sample, both CRBN and DDB1 should be pulled down by the beads. In the Lenalidomide-treated sample, the binding of CRBN and DDB1 to the beads should be significantly reduced or abolished, demonstrating competitive binding of Lenalidomide to CRBN.[15]

This protocol outlines a method to measure the degradation of IKZF1 and IKZF3 in multiple myeloma cells following treatment with Lenalidomide.[12][16]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Lenalidomide solution (various concentrations)

-

DMSO (vehicle control)

-

Cell culture medium

-

Lysis buffer with protease inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE loading buffer

-

Anti-IKZF1 antibody

-

Anti-IKZF3 antibody

-

Anti-β-actin or other loading control antibody

-

Secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Seed the multiple myeloma cells in culture plates and allow them to adhere or stabilize.

-

Treat the cells with various concentrations of Lenalidomide or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Harvest the cells and lyse them using lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control.

-

Incubate with appropriate secondary antibodies and detect the protein bands using a chemiluminescence imaging system.

Expected Outcome: A dose- and time-dependent decrease in the protein levels of IKZF1 and IKZF3 should be observed in the Lenalidomide-treated cells compared to the DMSO-treated control cells. The levels of the loading control protein should remain unchanged.[12]

Experimental Workflow for IKZF1 Degradation Assay

The following diagram illustrates the workflow for the IKZF1 degradation assay.

Conclusion

This technical guide has provided a detailed overview of the synthesis, manufacturing, and mechanism of action of Lenalidomide. The synthetic pathways presented highlight the key chemical transformations involved in its production, while the quantitative data offers a basis for process optimization. The elucidation of its unique mechanism of action, centered on the modulation of the CRL4CRBN E3 ubiquitin ligase complex, has opened new avenues for targeted drug development. The detailed experimental protocols provided herein are intended to empower researchers to further investigate the multifaceted activities of this important therapeutic agent. Continued research into the synthesis and biological effects of Lenalidomide will undoubtedly lead to further advancements in the treatment of cancer.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 7. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]

- 8. Lenalidomide synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beyondspringpharma.com [beyondspringpharma.com]

- 13. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labs.dana-farber.org [labs.dana-farber.org]

- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Lenaldekar: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenaldekar (LDK) is a quinolinyl hydrazone compound that has demonstrated potent and specific inhibition of T cell proliferation. This technical guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of autoimmune diseases and T-cell-driven malignancies.

Physicochemical Properties

This compound's fundamental properties are summarized below. This data is critical for its formulation, handling, and in vitro/in vivo evaluation.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄N₄ | [1][2] |

| Molecular Weight | 286.33 g/mol | [1][2] |

| Synonyms | This compound (LDK), T Cell Proliferation Inhibitor | [1][2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | 2-8°C | [1] |

Mechanism of Action

This compound selectively blocks the proliferation of T cells in a dose-dependent manner, with a reported IC₅₀ of 3 µM in CD3+, CD4+, and CD8+ cells.[1] Its antiproliferative effects are non-cytolytic and are associated with a cell cycle delay at the G2/M phase.[1]

A key aspect of this compound's mechanism is its intervention in the PI3K/Akt signaling pathway. Evidence suggests that its action is upstream of PI-3K/Akt, leading to a reduction in the phosphorylation of Akt at key residues (T308 and S473).[2] This pathway is crucial for regulating cell survival, proliferation, and growth. By inhibiting this pathway, this compound can effectively halt the proliferation of T cells. A high-throughput kinase screen of over 450 kinases showed that this compound's inhibitory action is highly specific, with no significant off-target effects observed.[2]

Furthermore, this compound has been shown to selectively induce apoptosis in human leukemic blasts and demonstrates activity against acute lymphoblastic leukemia cell lines with an IC₅₀ of 1-2 µM.[1] In vivo studies have also confirmed its activity in a zebrafish T-ALL model and its ability to reduce the growth of human T-ALL in murine xenograft models.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the PI3K/Akt signaling cascade.

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol provides a general framework for measuring T cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution, which is a robust method for tracking cell divisions.

Objective: To determine the dose-dependent effect of this compound on the proliferation of primary T cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

-

This compound (dissolved in DMSO)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Workflow Diagram:

Procedure:

-

T Cell Isolation: Isolate T cells from fresh human PBMCs using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's protocol.

-

CFSE Labeling: Resuspend the isolated T cells at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.

-

Cell Plating: Resuspend the CFSE-labeled T cells in culture medium and plate them in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.

-

Stimulation: Add a T cell stimulant such as anti-CD3/CD28 beads or PHA to each well at the manufacturer's recommended concentration.

-

Treatment: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 to 96 hours.

-

Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.

-

Data Analysis: Gate on the live, single-cell population. Proliferation is measured by the progressive halving of CFSE fluorescence intensity with each cell division. Quantify the percentage of divided cells and the proliferation index for each treatment condition.

Conclusion

This compound is a promising small molecule inhibitor of T cell proliferation with a well-defined molecular profile and a specific mechanism of action targeting a critical cell signaling pathway. Its high specificity and demonstrated in vitro and in vivo activity warrant further investigation for its potential therapeutic applications in immunology and oncology. The methodologies outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

In-Vitro Characterization of Lenalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a potent immunomodulatory agent with significant anti-neoplastic properties, particularly in the context of multiple myeloma and other B-cell malignancies. Its mechanism of action is centered on its function as a "molecular glue," redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the in-vitro characterization of Lenalidomide, detailing its binding affinity to CRBN, its effects on various cell lines, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment and subsequent ubiquitination of neo-substrates that are not typically targeted by this ligase.[2] The primary targets in the context of its anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The ubiquitinated IKZF1 and IKZF3 are then targeted for degradation by the proteasome.[3][4]

Signaling Pathway of Lenalidomide Action

Caption: Lenalidomide binds to the CRBN-CRL4 E3 ligase, leading to the degradation of IKZF1/IKZF3 and subsequent downstream anti-myeloma and immunomodulatory effects.

Quantitative In-Vitro Data

The in-vitro activity of Lenalidomide has been extensively characterized through various biochemical and cell-based assays.

Table 1: Binding Affinity of Lenalidomide to Cereblon

| Ligand | Protein Complex | Assay Method | Affinity Constant (Kd/Ki) | Reference |

| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM (Kd) | [6] |

| Lenalidomide | CRBN Thalidomide-Binding Domain (TBD) | Isothermal Titration Calorimetry (ITC) | 6.7 µM (Kd) | [6] |

| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration (Fluorescence) | 177.80 nM (Ki) | [7] |

| Lenalidomide | CRBN | Competitive Displacement (Cy5-conjugate) | 1.5 µM (IC50) | [8] |

Table 2: Anti-proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines

| Cell Line | Lenalidomide Sensitivity | IC50 (µM) | Reference |

| Various (13 lines) | Sensitive | 0.15 - 7 | [9] |

| ALMC-1 | Sensitive | 2.6 | [10] |

| U266 | Sensitive | 0.592 | [10] |

| Various (10 lines) | Resistant | > 10 | [9] |

| DP-6 | Resistant | > 50 | [10] |

Table 3: Cellular Potency of Lenalidomide

| Effect | Cell Line/System | Assay Method | Potency (EC50) | Reference |

| IKZF3 Degradation | DF15 cells | Luminometric Analysis | 67 nM | [8] |

Detailed Experimental Protocols

Cereblon Binding Assays

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[2]

Methodology:

-

Sample Preparation: Prepare a solution of purified CRBN protein (e.g., CRBN-DDB1 complex) in a suitable buffer and place it in the sample cell of the calorimeter. Load a solution of Lenalidomide into the injection syringe.[2]

-

Titration: Inject small aliquots of the Lenalidomide solution into the CRBN solution.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd.[2]

Principle: This is a competitive assay where a fluorescently labeled ligand (e.g., Thalidomide-Red) competes with the test compound (Lenalidomide) for binding to a tagged CRBN protein (e.g., GST-tagged). Binding of the fluorescent ligand to the tagged CRBN, which is recognized by a fluorescently labeled antibody (e.g., anti-GST-Europium cryptate), results in a FRET signal. Unlabeled Lenalidomide will displace the fluorescent ligand, leading to a decrease in the FRET signal.[11]

Methodology:

-

Dispense test compounds or standards into a low-volume 384-well white plate.

-

Add GST-tagged human Cereblon protein.

-

Add a pre-mixed solution of HTRF reagents: anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.

-

Incubate the plate.

-

Read the HTRF signal on a compatible plate reader.

Cell-Based Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Seed multiple myeloma cell lines (e.g., RPMI-8226, U266) in 96-well plates.

-

Treat the cells with a range of concentrations of Lenalidomide for a specified period (e.g., 24, 48, 72 hours).[12]

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell survival relative to untreated controls and plot a dose-response curve to determine the IC50 value.[12]

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of damaged cells. This assay measures the cytotoxic activity of NK cells against target tumor cells.[13]

Methodology:

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) containing NK cells from healthy donors. Treat the splenocytes with different doses of Lenalidomide and incubate for 24 hours.[13]

-

Target Cell Preparation: Use a target cell line sensitive to NK cell-mediated lysis (e.g., K562).

-

Co-culture: Co-culture the Lenalidomide-treated effector cells with the target cells at different effector-to-target ratios (e.g., 25:1, 50:1) in a 96-well plate for a defined period (e.g., 6 hours).[13]

-

LDH Measurement: Collect the cell supernatant and measure the LDH activity using a commercially available cytotoxicity detection kit.

-

Data Analysis: Calculate the percentage of specific lysis based on the LDH released from experimental wells compared to spontaneous (target cells alone) and maximum (lysed target cells) release controls.

IKZF1 and IKZF3 Degradation Assay

Principle: This assay quantifies the Lenalidomide-induced degradation of the transcription factors IKZF1 and IKZF3 in cells.

Methodology:

-

Cell Treatment: Treat multiple myeloma cells or other relevant cell lines with various concentrations of Lenalidomide for different time points.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for IKZF1 and IKZF3.

-

Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Densitometrically quantify the protein bands to determine the relative levels of IKZF1 and IKZF3 in treated versus untreated cells.

Experimental Workflow Visualizations

Cereblon Binding Assay Workflow (HTRF)

Caption: Workflow for determining Lenalidomide's binding affinity to Cereblon using an HTRF assay.

Cell Proliferation Assay Workflow (MTT)

Caption: Workflow for assessing the anti-proliferative effects of Lenalidomide using an MTT assay.

References

- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondspringpharma.com [beyondspringpharma.com]

- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. iji.sums.ac.ir [iji.sums.ac.ir]

Preliminary Toxicity Profile of Lenaldekar: An In-depth Technical Guide

An Important Note on Data Availability: As of the latest search, publicly available preliminary toxicity data for a compound specifically named "Lenaldekar" is not available. The following guide is a structured template based on standard preclinical toxicology assessment protocols. It is designed to be populated with specific data once it becomes available. The experimental designs and data tables provided are illustrative examples based on common practices in drug development.

Introduction

This technical guide provides a comprehensive overview of the methodologies and data requirements for establishing the preliminary toxicity profile of a novel therapeutic agent. While specific data for "this compound" is not yet in the public domain, this document serves as a framework for the presentation and interpretation of such data for researchers, scientists, and drug development professionals. The core objective of preclinical toxicology studies is to evaluate the safety of a potential drug candidate in relevant biological systems prior to human trials.

General Toxicology Assessment

General toxicology studies are designed to evaluate the potential adverse effects of a new compound on the whole organism. These studies are typically conducted in at least one rodent and one non-rodent species to identify target organs of toxicity and to determine a safe starting dose for clinical trials.

Experimental Protocols

Single-Dose Acute Toxicity Study:

-

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration.

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Administration: Oral gavage and intravenous bolus.

-

Dose Levels: A range of doses, including a vehicle control group.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs, body weight, food and water consumption, and mortality. At the end of the study, a full necropsy and histopathological examination of major organs are performed.

Repeat-Dose Subchronic Toxicity Study:

-

Objective: To evaluate the toxic effects of repeated administration over a 28-day period.

-

Species: Wistar rats and Cynomolgus monkeys.

-

Administration: Daily oral administration.

-

Dose Levels: Three dose levels (low, mid, high) and a vehicle control group.

-

Parameters Monitored: In addition to the parameters in the acute study, regular hematology, clinical chemistry, and urinalysis are conducted. Ophthalmic examinations are also performed. At termination, organ weights are recorded, and a comprehensive histopathological evaluation is carried out.

Data Presentation

Table 1: Illustrative Single-Dose Acute Toxicity Data

| Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg) | MTD (Maximum Tolerated Dose) (mg/kg) | Target Organs of Toxicity |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available |

| Dog | Intravenous | Data Not Available | Data Not Available | Data Not Available |

Table 2: Illustrative 28-Day Repeat-Dose Subchronic Toxicity Findings

| Species | Key Findings at High Dose | Potential Target Organs |

| Rat | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available |

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a compound to cause DNA damage or mutations.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): To evaluate the mutagenic potential in various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Chromosomal Aberration Test: To assess the potential to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary cells).

-

In Vivo Mammalian Erythrocyte Micronucleus Test: To determine the potential to induce chromosomal damage in the bone marrow of rodents.

Data Presentation

Table 3: Illustrative Genetic Toxicology Summary

| Assay | Result |

| Ames Test | Data Not Available |

| Chromosomal Aberration Test | Data Not Available |

| Micronucleus Test | Data Not Available |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocols

-

Central Nervous System (CNS) Safety: Functional observational battery (FOB) in rats to assess neurobehavioral effects.

-

Cardiovascular Safety: hERG (human Ether-à-go-go-Related Gene) assay to evaluate the potential for QT interval prolongation, and telemetry studies in conscious, unrestrained animals to monitor blood pressure, heart rate, and electrocardiogram (ECG).

-

Respiratory Safety: Whole-body plethysmography in rodents to assess effects on respiratory rate and tidal volume.

Data Presentation

Table 4: Illustrative Safety Pharmacology Findings

| System | Assay | Key Findings |

| CNS | Functional Observational Battery | Data Not Available |

| Cardiovascular | hERG Assay | Data Not Available |

| Cardiovascular | In Vivo Telemetry | Data Not Available |

| Respiratory | Plethysmography | Data Not Available |

Potential Signaling Pathways and Experimental Workflows

While the specific mechanism of action for this compound is unknown, many modern therapeutics, particularly in oncology and immunology, modulate specific signaling pathways. Understanding these pathways is crucial for interpreting toxicity data.

Hypothetical Signaling Pathway Perturbation

The following diagram illustrates a generic cell signaling pathway that could be a target for a therapeutic agent. Perturbation of such pathways can lead to both efficacy and toxicity.

Caption: Hypothetical signaling pathway illustrating a potential mechanism of action.

General Preclinical Toxicology Workflow

The following diagram outlines the typical workflow for preclinical toxicity assessment.

An In-depth Technical Guide to Lenalidomide and its Homologous Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "lenaldekar" did not yield results for a known compound. It is presumed that this may be a novel or internal designation, or a potential misspelling of "lenalidomide." This guide therefore focuses on the well-documented homologous series of immunomodulatory drugs (IMiDs): Thalidomide (B1683933), Lenalidomide (B1683929), and Pomalidomide, which are structurally and mechanistically related.

Executive Summary

This technical guide provides a comprehensive overview of the homologous series of immunomodulatory drugs (IMiDs), including the parent compound Thalidomide and its key derivatives, Lenalidomide and Pomalidomide. These compounds are pivotal in the treatment of hematological malignancies, most notably multiple myeloma. Their unique mechanism of action involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific protein targets, known as neosubstrates. This guide details their core mechanism of action, presents comparative quantitative data on their binding affinity and cellular potency, provides detailed experimental protocols for key biological assays, and visualizes the critical pathways and relationships using structured diagrams.

Core Mechanism of Action: E3 Ligase Modulation

The therapeutic and teratogenic effects of Thalidomide and its analogs are mediated by their ability to bind directly to Cereblon (CRBN).[1] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2]

The binding of an IMiD to a specific pocket in CRBN allosterically modifies the ligase's substrate-binding surface. This alteration "re-purposes" the E3 ligase, enabling it to recognize and bind to proteins that it does not typically interact with. These newly recognized proteins are termed "neosubstrates."[1]

For Lenalidomide and Pomalidomide, the primary neosubstrates responsible for their anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Once recruited to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[3][4]

The degradation of IKZF1 and IKZF3 leads to two major downstream effects:

-

Direct Anti-Myeloma Activity: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including IRF4 and MYC, resulting in cell cycle arrest and apoptosis.[3][5]

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation lifts this repression, leading to increased IL-2 production and enhanced T-cell and Natural Killer (NK) cell activity.[4][5]

Quantitative Data Presentation

The efficacy of IMiDs is directly related to their binding affinity for CRBN and their subsequent ability to induce cytotoxicity in malignant cells. The following tables summarize key quantitative data for Thalidomide, Lenalidomide, and Pomalidomide.